molecular formula C18H13F2NO4 B1669559 CP-67804 CAS No. 103978-08-1

CP-67804

Cat. No.: B1669559
CAS No.: 103978-08-1
M. Wt: 345.3 g/mol
InChI Key: MYERGISJXHBTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of CP-67804 involves the following steps:

Chemical Reactions Analysis

CP-67804 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions can occur at the quinolone ring.

    Substitution: The fluorine atoms on the quinolone ring can be substituted with other groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

CP-67804 has several scientific research applications:

Mechanism of Action

CP-67804 exerts its effects by targeting topoisomerase II, an enzyme involved in DNA replication and repair. The compound enhances the enzyme’s ability to cleave DNA, leading to increased levels of DNA cleavage intermediates. This action disrupts the DNA replication process, ultimately resulting in cell death. The molecular targets and pathways involved include the topoisomerase II enzyme and the DNA cleavage and religation cycle .

Comparison with Similar Compounds

CP-67804 is similar to other quinolone derivatives such as CP-115,955 and CP-115,953. it is unique in its specific substitutions and its potency as a topoisomerase II inhibitor. CP-115,955, for example, has a cyclopropyl group at the N-1 position, while CP-115,953 has a difluoro substitution at the C-8 position. These structural differences result in variations in their ability to enhance DNA cleavage and inhibit catalytic strand passage .

Similar compounds include:

  • CP-115,955
  • CP-115,953
  • Etoposide (a well-known topoisomerase II inhibitor)

Each of these compounds has unique structural features that influence their activity and potency as topoisomerase II inhibitors .

Properties

IUPAC Name

1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO4/c1-2-21-8-12(18(24)25)17(23)11-7-13(19)14(15(20)16(11)21)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYERGISJXHBTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146176
Record name CP 67804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103978-08-1
Record name CP 67804
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103978081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 67804
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-67804
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN5VAL7BML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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